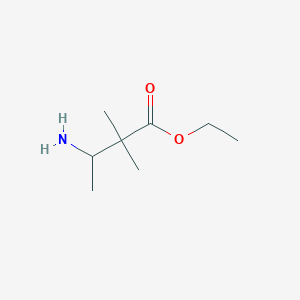

Ethyl 3-amino-2,2-dimethylbutanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

ethyl 3-amino-2,2-dimethylbutanoate |

InChI |

InChI=1S/C8H17NO2/c1-5-11-7(10)8(3,4)6(2)9/h6H,5,9H2,1-4H3 |

InChI Key |

RRBLUYXJXGRPDA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)C(C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 3 Amino 2,2 Dimethylbutanoate and Its Derivatives

Classical and Established Synthetic Routes to Ethyl 3-amino-2,2-dimethylbutanoate

Established methods for synthesizing ethyl 3-amino-2,2-dimethylbutanoate and its precursors often involve well-known reactions such as esterification and alkylation. These routes provide a reliable foundation for accessing this class of compounds.

Esterification Reactions in the Synthesis of Ethyl 3-amino-2,2-dimethylbutanoate Precursors

Esterification is a fundamental process for producing the ethyl ester moiety of the target compound. Typically, this involves the reaction of the corresponding carboxylic acid, 3-amino-2,2-dimethylbutanoic acid, with ethanol (B145695) in the presence of an acid catalyst.

Another approach involves the synthesis of precursors that already contain the ester group. For instance, ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate can be prepared in a single step from ethyl (2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)acetate and bis(dimethylamino)-tert-butoxymethane. researchgate.net This intermediate can then be further elaborated to introduce the desired functionalities.

| Precursor | Reagent | Product | Yield | Reference |

| Ethyl (2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)acetate | bis(dimethylamino)-tert-butoxymethane | Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate | Not Specified | researchgate.net |

Alkylation Strategies for Amino Ester Formation

Alkylation is a key strategy for introducing the ethyl group or other alkyl substituents. The synthesis of 3-aminofuran-2-carboxylate esters, for example, can be achieved through the reaction of an α-cyanoketone with ethyl glyoxylate (B1226380) under Mitsunobu conditions, followed by cyclization. nih.gov This method is particularly useful for preparing 5-alkyl-, 5-aryl-, and 4,5-fused bicyclic furans. nih.gov

In another example, the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate is achieved by reacting 2-aminopyridine (B139424) with ethyl acrylate (B77674) using trifluoromethanesulfonic acid as a catalyst. google.com This reaction proceeds via a Michael addition mechanism.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 2-Aminopyridine | Ethyl acrylate | Trifluoromethanesulfonic acid | Ethyl 3-(pyridin-2-ylamino)propanoate | google.com |

| α-Cyanoketone | Ethyl glyoxylate | DEAD, PPh₃ | 3-Aminofuran-2-carboxylate ester | nih.gov |

Multistep Synthesis Approaches for Functionalized Derivatives

The synthesis of functionalized derivatives of ethyl 3-amino-2,2-dimethylbutanoate often requires multi-step sequences. A series of ethyl N-functionalized β-amino benzimidazole (B57391) acrylate derivatives were synthesized using a multi-step strategy that included reductive amination, deprotection in acidic media, and transamination. nih.gov This approach allows for the introduction of diverse functional groups, leading to compounds with potential biological activity. nih.gov

Another multistep synthesis involves the preparation of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate. nih.gov This was achieved by reacting 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium (B1175870) thiocyanate (B1210189) and ethyl 3-aminobut-2-enoate. nih.gov

Asymmetric Synthesis and Chiral Induction in Ethyl 3-amino-2,2-dimethylbutanoate Formation

The creation of chiral centers with high stereocontrol is a significant challenge in modern organic synthesis. Asymmetric methods are employed to produce enantiomerically pure forms of ethyl 3-amino-2,2-dimethylbutanoate and its analogs.

Utilization of Chiral Auxiliary Groups

Chiral auxiliaries are temporary chiral groups that are attached to the substrate to direct a stereoselective reaction. The use of chiral Ni(II) complexes of Schiff bases derived from amino acids is a powerful method for the asymmetric synthesis of tailor-made amino acids. nih.gov This approach can be applied to the synthesis of chiral β-amino acids through Michael addition reactions. nih.gov

For instance, the asymmetric synthesis of D-(E)-2-amino-5-phosphono-3-pentenoic acid utilizes a chiral auxiliary. documentsdelivered.com The key step is the reaction of (5S)-3,6-dimethoxy-5-isopropyl-2,4-dihydropyrazine with acrolein in the presence of a titanium reagent. documentsdelivered.com

| Chiral Auxiliary | Reaction Type | Application | Reference |

| Ni(II) complexes of Schiff bases | Michael Addition | Asymmetric synthesis of β-amino acids | nih.gov |

| (5S)-3,6-dimethoxy-5-isopropyl-2,4-dihydropyrazine | Aldol-type reaction | Asymmetric synthesis of D-(E)-2-amino-5-phosphono-3-pentenoic acid | documentsdelivered.com |

Enantioselective Approaches for Chiral Ethyl 3-amino-2,2-dimethylbutanoate

Enantioselective methods directly create the desired stereocenter without the need for a stoichiometric chiral auxiliary. One such approach is the asymmetric Michael addition of a chiral amine to an α,β-unsaturated ester. researchgate.net This method has been used to synthesize β²,³-amino esters with two contiguous chiral centers. researchgate.net

Another powerful technique is the use of transaminases in a dynamic kinetic resolution process. rsc.org This biocatalytic method can be used to synthesize α-substituted β-amino ester derivatives with high enantioselectivity. rsc.org

| Method | Catalyst/Reagent | Product Type | Key Feature | Reference |

| Asymmetric Michael Addition | Chiral amine | β²,³-Amino esters | Creation of two contiguous chiral centers | researchgate.net |

| Dynamic Kinetic Resolution | Transaminase | α-Substituted β-amino esters | High enantioselectivity | rsc.org |

Diastereoselective Synthesis of Substituted Ethyl 3-amino-2,2-dimethylbutanoate Analogues

The synthesis of substituted analogues of Ethyl 3-amino-2,2-dimethylbutanoate, which feature a sterically hindered quaternary carbon atom at the α-position to the ester and β-position to the amine, presents a significant stereochemical challenge. Achieving high diastereoselectivity in these systems is crucial for their application in medicinal chemistry and materials science. Researchers have developed several strategies to control the relative stereochemistry of the newly formed stereocenters.

One prominent approach involves the nucleophilic addition to chiral imines, particularly those derived from tert-butanesulfinamide. These chiral sulfinyl imines serve as effective scaffolds for diastereoselective additions of various nucleophiles. For instance, the addition of functionalized organolithium compounds to N-tert-butanesulfinyl aldimines has been shown to produce δ- and ε-amino ketone derivatives with moderate diastereoselectivity. tandfonline.comnih.gov Although not directly producing the target ester, this methodology establishes a carbon-nitrogen bond with stereocontrol, which is a foundational step that can be adapted for the synthesis of β-amino ester analogues.

Another powerful method is the copper-catalyzed enantioselective and diastereoselective reaction of allyldiboronates with aldimines. This process can generate complex homoallylic amines bearing a quaternary carbon center with excellent diastereomeric ratios (dr) and enantiomeric excesses (er). benthamdirect.com For example, the reaction of specific allyldiboronates with aryl aldimines, promoted by a (phosphoramidite)-Cu catalyst, yields products with >20:1 dr and >99:1 er. benthamdirect.com The resulting alkenylboronate products are versatile intermediates that can be further transformed into the desired saturated amino ester analogues.

The table below summarizes representative results for diastereoselective synthesis methods applicable to the formation of analogues with quaternary carbon centers.

| Catalyst/Auxiliary | Reactants | Product Type | Diastereomeric Ratio (dr) | Ref |

| (Phosphoramidite)-Cu Complex | Allyldiboronate + Aldimine | Homoallylic Amine | >20:1 | benthamdirect.com |

| N-tert-butanesulfinamide | Organolithium + Sulfinyl Imine | δ-Amino Ketone | Moderate | tandfonline.comnih.gov |

| Lewis Acids (e.g., TiCl₄, FeCl₃) | N-protected Amino Aldehyde Imine | Substituted Piperidine | Dependent on Lewis Acid | nih.gov |

Green Chemistry Principles in the Synthesis of Ethyl 3-amino-2,2-dimethylbutanoate

The integration of green chemistry principles into the synthesis of β-amino esters has become a major focus, aiming to reduce environmental impact through innovative methodologies.

Solvent-Free and Catalyst-Free Methodologies

The development of solvent-free and catalyst-free reactions represents a significant advancement in green synthesis. The condensation of β-dicarbonyl compounds with amines is a direct route to β-amino-α,β-unsaturated esters and ketones. Research has shown that these reactions can be performed efficiently under solvent-free conditions, sometimes with the aid of a solid superacid catalyst like sulfated zirconia, which can be easily recovered and reused. researchgate.netresearchgate.net

More recently, methodologies have emerged that eliminate the need for any catalyst. A sustainable approach for the synthesis of secondary amines via reductive amination has been developed that operates under both catalyst- and solvent-free conditions at room temperature. rsc.org Furthermore, the synthesis of poly(β-amino ester) (PβAE) has been achieved through Michael addition polymerization using microwave irradiation without any added solvents or catalysts, highlighting a truly green process. rsc.orgrsc.org

Application of Alternative Energy Sources (e.g., Microwave, Ultrasound)

Alternative energy sources provide efficient and rapid heating, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating.

Microwave Irradiation: Microwave-assisted organic synthesis has been successfully applied to produce β-amino esters. A two-step synthesis of β-amino-α,β-unsaturated esters from methyl 2-phenoxyacetate and ammonium acetate (B1210297) demonstrated significantly reduced reaction times without compromising the excellent yields. tandfonline.comtandfonline.com Similarly, the one-pot, three-component Mannich reaction to form β-amino ketones has been effectively carried out under solvent-free, microwave-irradiated conditions using recyclable silica (B1680970) nanoparticles as a catalyst. rasayanjournal.co.in The synthesis of β-1,2,3-triazolyl-α-amino esters also benefits from microwave energy, producing good yields. researchgate.net

Ultrasound Irradiation: Sonication is another green activation method. An ultrasound-assisted, catalyst-free synthesis of α,β-unsaturated amino acid esters and ketones has been developed, using aqueous ammonium hydroxide (B78521) as the nitrogen source at room temperature. benthamdirect.comcitedrive.comeurekaselect.comresearchgate.net This simple, one-pot process results in quantitative yields and is considered environmentally benign due to the absence of solvents and catalysts and the use of water as a medium in some cases. benthamdirect.comcitedrive.comeurekaselect.com

Atom Economy and Waste Minimization in Ethyl 3-amino-2,2-dimethylbutanoate Synthesis

Atom economy and waste minimization are central tenets of green chemistry. Methodologies that maximize the incorporation of atoms from the reactants into the final product are highly desirable.

The ultrasound-assisted, catalyst-free synthesis of β-amino-α,β-unsaturated esters is a prime example of a process with high atom economy. benthamdirect.comeurekaselect.com The reaction forms only a small amount of non-toxic waste (water), making it a highly efficient and green process. eurekaselect.com Multi-step syntheses performed under flow conditions also offer significant advantages in waste reduction. A protocol for producing β-amino acids from α,β-unsaturated carboxylic acids combines two heterogeneous catalytic systems in a flow reactor. This approach allows for the easy recovery and reuse of catalysts and demonstrates high environmental efficiency with very low waste generation, as confirmed by green metrics calculations. researchgate.net Such multi-component reactions under solvent-free conditions, like the Mannich reaction, are inherently atom-economical as they form multiple bonds in a single operation, reducing the number of steps and associated waste. rasayanjournal.co.in

Biocatalytic and Chemo-Enzymatic Synthesis of Ethyl 3-amino-2,2-dimethylbutanoate Analogues

Biocatalysis offers a powerful and green alternative to traditional chemical synthesis, providing high selectivity under mild reaction conditions.

Enzyme-Catalyzed Transformations for Amino Esters

Enzymes, particularly lipases and proteases, are widely used for the synthesis and resolution of amino esters and their derivatives.

A continuous-flow procedure using Lipase (B570770) TL IM from Thermomyces lanuginosus has been developed for the Michael addition of aromatic amines to acrylates, yielding β-amino acid esters. mdpi.com This method features a short residence time (30 minutes) and uses methanol (B129727) as a green solvent. mdpi.com Lipases are also commonly employed in the kinetic resolution of racemic β-amino esters. For example, lipase PSIM from Burkholderia cepasia catalyzes the enantioselective hydrolysis of racemic β-amino carboxylic ester hydrochlorides, providing both the unreacted (R)-ester and the product (S)-acid with excellent enantiomeric excess (≥99%). mdpi.com This is a well-established strategy for producing enantiomerically pure β-amino acids and esters. researchgate.net

Baeyer-Villiger monooxygenases represent another class of enzymes capable of resolving β-amino ketones to produce optically pure β-amino esters and the corresponding β-amino alcohols after hydrolysis. nih.gov Furthermore, transaminases are being explored for the synthesis of β-amino acids from prochiral β-keto acids, which can be generated in-situ from the corresponding β-keto ester via enzymatic hydrolysis. nih.gov The table below highlights key enzymatic transformations for producing chiral amino esters.

| Enzyme | Transformation | Substrate(s) | Product(s) | Key Feature | Ref |

| Lipase TL IM | Michael Addition | Aromatic Amine + Acrylate | β-Amino Acid Ester | Continuous-flow, green solvent | mdpi.com |

| Lipase PSIM | Kinetic Resolution (Hydrolysis) | Racemic β-Amino Ester | (R)-β-Amino Ester + (S)-β-Amino Acid | Excellent ee (≥99%) | mdpi.com |

| Baeyer-Villiger Monooxygenase | Kinetic Resolution (Oxidation) | Racemic β-Amino Ketone | Chiral β-Amino Ester / Acetate | High enantioselectivity (E>200) | nih.gov |

| Transaminase | Asymmetric Synthesis | β-Keto Acid | Chiral β-Amino Acid | Potential for 100% theoretical yield | nih.gov |

Precursor-Directed Biosynthesis Approaches

Precursor-directed biosynthesis is an innovative strategy that leverages the enzymatic machinery of microorganisms or isolated enzymes to produce novel or specific chemical compounds from externally supplied precursor molecules. This approach combines the selectivity and efficiency of biocatalysis with the flexibility of chemical synthesis, offering a green and effective route to complex molecules like Ethyl 3-amino-2,2-dimethylbutanoate. By feeding a structurally related and advanced substrate to a biological system, the system's natural metabolic pathways can be diverted to generate the desired product.

Research into the biosynthesis of β-amino acids and related chiral amines has highlighted several viable strategies that fall under the umbrella of precursor-directed methods, primarily involving whole-cell biocatalysis and specific enzyme systems. nih.govwiley.com

Whole-Cell Biocatalysis

Whole-cell biocatalysis utilizes intact microbial cells (either wild-type or genetically engineered) as self-contained catalytic units. frontiersin.org This method is advantageous as it circumvents the need for costly enzyme purification and provides a native cellular environment where cofactors, necessary for many enzymatic reactions, are continuously regenerated. nih.govnih.gov For the synthesis of β-amino esters, whole-cell systems expressing enzymes like transaminases or nitrile hydratases can convert appropriate precursors into the target molecule.

One prominent approach involves the asymmetric synthesis from a prochiral substrate using cells that express transaminases (TAs). nih.gov In this scenario, a β-keto ester, such as ethyl 3-keto-2,2-dimethylbutanoate, would be supplied as the precursor. The transaminase within the microbial cell would then catalyze the stereoselective transfer of an amino group from a donor molecule (e.g., isopropylamine) to the ketone, yielding the chiral β-amino ester. wiley.com Advances in protein engineering have significantly broadened the substrate scope and stability of these enzymes, making them applicable to a wider range of molecules. nih.gov

Another potential whole-cell pathway involves the hydration of a nitrile precursor. researchgate.net Drawing parallels from the microbial production of 2-amino-2,3-dimethylbutanamide, a microorganism possessing a nitrile hydratase could convert 3-amino-2,2-dimethylbutanenitrile (B12439700) into the corresponding amide. google.com Subsequent enzymatic hydrolysis and esterification steps, potentially within the same or a different microbial system, could yield the final ester product.

Specific Enzymatic Systems

Beyond whole-cell systems, isolated enzymes offer a more controlled environment for biotransformation. Transaminases are particularly well-suited for the synthesis of optically pure β-amino acids from their corresponding β-keto substrates. nih.gov This method can theoretically achieve 100% conversion, a significant advantage over kinetic resolution methods which have a maximum yield of 50%. nih.gov The primary challenge with β-keto acid precursors is their tendency to decarboxylate under mild conditions, which necessitates careful process control or in-situ generation. nih.gov

Lipases represent another class of enzymes used for the resolution of racemic β-amino esters through enantioselective hydrolysis or N-acylation. researchgate.netmdpi.com While not a de novo synthesis, this precursor-directed resolution allows for the separation of a racemic mixture of Ethyl 3-amino-2,2-dimethylbutanoate, yielding one enantiomer as the ester and the other as the corresponding carboxylic acid.

The table below summarizes the key precursor-directed biosynthetic strategies applicable to the synthesis of Ethyl 3-amino-2,2-dimethylbutanoate.

Interactive Data Table: Precursor-Directed Biosynthetic Strategies

| Biosynthetic Approach | Key Enzyme Class | Required Precursor | Potential Product/Intermediate | Research Findings |

| Whole-Cell Asymmetric Synthesis | Transaminase (TA) | Ethyl 3-keto-2,2-dimethylbutanoate | (R)- or (S)-Ethyl 3-amino-2,2-dimethylbutanoate | Transaminases are widely used for converting ketones to chiral amines with high optical purity; whole-cell systems provide cofactor regeneration. wiley.comnih.govnih.gov |

| Whole-Cell Biotransformation | Nitrile Hydratase | 3-Amino-2,2-dimethylbutanenitrile | 3-Amino-2,2-dimethylbutanamide | Nitrile-hydrolyzing microorganisms can convert aminonitriles into amides, which are precursors to the corresponding carboxylic acids and esters. researchgate.netgoogle.com |

| Isolated Enzyme Synthesis | Transaminase (TA) | Ethyl 3-keto-2,2-dimethylbutanoate | (R)- or (S)-Ethyl 3-amino-2,2-dimethylbutanoate | Allows for asymmetric synthesis from a prochiral β-keto-substrate, with the potential for 100% theoretical yield. nih.gov |

| Enzymatic Kinetic Resolution | Lipase | Racemic Ethyl 3-amino-2,2-dimethylbutanoate | Enantiomerically enriched Ethyl 3-amino-2,2-dimethylbutanoate and its corresponding carboxylic acid | Lipases can selectively hydrolyze one enantiomer of a racemic β-amino ester, enabling the separation of enantiomers with high efficiency. researchgate.netmdpi.com |

Chemical Reactivity and Mechanistic Pathways of Ethyl 3 Amino 2,2 Dimethylbutanoate

Ester Functional Group Reactivity

The ester group is a key site for nucleophilic acyl substitution reactions. The reactivity of the carbonyl carbon is central to hydrolysis, transesterification, and other related transformations.

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base. youtube.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and requires an excess of water to drive the equilibrium toward the products. The mechanism involves the following steps:

Protonation: The carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to the ethoxy group, converting it into a good leaving group (ethanol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethanol (B145695) molecule.

Deprotonation: The protonated carbonyl of the resulting 3-amino-2,2-dimethylbutanoic acid is deprotonated by water to regenerate the acid catalyst and yield the final product.

Basic Hydrolysis (Saponification): Base-catalyzed hydrolysis, or saponification, is an irreversible process. The mechanism proceeds as follows:

Nucleophilic Attack: A strong nucleophile, typically a hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate with a negative charge on the oxygen. youtube.com

Elimination: The intermediate collapses, and the ethoxide ion (⁻OCH₂CH₃) is eliminated as the leaving group.

Acid-Base Reaction: The eliminated ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This final, irreversible acid-base step drives the reaction to completion, forming sodium 3-amino-2,2-dimethylbutanoate and ethanol. An acidic workup is required to protonate the carboxylate and isolate the neutral carboxylic acid.

| Condition | Catalyst/Reagent | Key Intermediate | Products (after workup) | Reversibility |

| Acidic | H₃O⁺ | Protonated Carbonyl | 3-amino-2,2-dimethylbutanoic acid, Ethanol | Reversible |

| Basic | NaOH, H₂O | Tetrahedral Alkoxide | 3-amino-2,2-dimethylbutanoic acid, Ethanol | Irreversible |

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol. This reaction can be catalyzed by either acids or bases. A significant application of this type of transformation is in enzymatic kinetic resolutions. While not a direct transesterification of the starting material, related processes highlight the ester's reactivity. For instance, transaminases can catalyze the synthesis of β-amino esters from corresponding β-keto esters, demonstrating the interaction of enzymes with this functional group. rsc.org

In a typical chemical transesterification of Ethyl 3-amino-2,2-dimethylbutanoate, reacting it with an excess of a different alcohol (e.g., methanol) in the presence of an acid or base catalyst would lead to the formation of Methyl 3-amino-2,2-dimethylbutanoate and ethanol. The large excess of the new alcohol is required to shift the equilibrium towards the desired product.

Direct decarboxylation of an ester to a ketone is not a standard transformation. This process typically requires the presence of a carbonyl group or a similar activating group at the β-position of the ester, as seen in the decarboxylation of β-keto esters. For a compound like Ethyl 3-amino-2,2-dimethylbutanoate, conversion to a ketone would necessitate a multi-step synthetic sequence. One hypothetical pathway could involve:

Hydrolysis of the ester to the corresponding β-amino acid, 3-amino-2,2-dimethylbutanoic acid.

Protection or modification of the amino group.

Conversion of the carboxylic acid to a more reactive species (e.g., an acid chloride).

Reaction with an organometallic reagent (like an organocuprate) to form the ketone.

This process is not a direct decarboxylation but a functional group transformation. Direct decarboxylative pathways are generally not accessible for simple β-amino esters under typical laboratory conditions.

Amino Functional Group Reactivity

The primary amino group (-NH₂) in Ethyl 3-amino-2,2-dimethylbutanoate is nucleophilic and can participate in a wide range of bond-forming reactions.

The lone pair of electrons on the nitrogen atom allows the amino group to act as a potent nucleophile, attacking electrophilic centers to form new carbon-nitrogen or heteroatom-nitrogen bonds.

N-Alkylation: The amino group can react with alkyl halides (e.g., methyl iodide) in a nucleophilic substitution reaction. The reaction proceeds via an S_N2 mechanism, where the amine displaces the halide, leading to the formation of a secondary amine. The resulting secondary amine can be further alkylated to form tertiary amines and even quaternary ammonium (B1175870) salts.

N-Acylation: A more common and controllable reaction is N-acylation. The amino group readily attacks the carbonyl carbon of acylating agents like acid chlorides or anhydrides. This reaction is typically performed in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the acid byproduct (e.g., HCl) and results in the formation of a stable amide.

| Electrophile | Reaction Type | Product Class | Example Reagent |

| Alkyl Halide | N-Alkylation | Secondary/Tertiary Amine | Methyl Iodide (CH₃I) |

| Acyl Chloride | N-Acylation | Amide | Acetyl Chloride (CH₃COCl) |

| Anhydride (B1165640) | N-Acylation | Amide | Acetic Anhydride ((CH₃CO)₂O) |

The nucleophilic amino group can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product and water.

Furthermore, the reaction with β-dicarbonyl compounds, such as β-keto esters, can lead to different products depending on the reaction conditions. For example, the reaction of an amine with a β-keto ester like ethyl acetoacetate (B1235776) can yield either an N-acylated product (an amide) or a more stable condensation product, an enaminone. researchgate.net Research on the reaction of aromatic amines with ethyl-3-oxobutanoate has shown that in the absence of an acid catalyst, the reaction may favor acylation at the nitrogen. However, the addition of an acid catalyst and conditions that facilitate water removal (like azeotropic distillation) promote the formation of the enamine condensation product. researchgate.net

Amide Formation and Related Transformations

The primary amine at the C3 position of Ethyl 3-amino-2,2-dimethylbutanoate is a key site for chemical modification, most notably through amide bond formation. In principle, this transformation can be achieved by reacting the amino group with a variety of acylating agents, such as acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents. The general scheme involves the nucleophilic attack of the amine onto the electrophilic carbonyl carbon of the acylating agent.

While no specific studies on Ethyl 3-amino-2,2-dimethylbutanoate are available, the synthesis of amides from other amino esters is a well-established practice in medicinal chemistry and materials science. For instance, the aminolysis of methyl esters with primary or secondary amines is a known method for producing amides.

Reactivity at the Alpha-Position (C2)

The C2 position of Ethyl 3-amino-2,2-dimethylbutanoate is a quaternary carbon, meaning it lacks any hydrogen atoms. This structural feature has profound implications for its reactivity.

Alkylation Reactions at the Alpha-Position

Direct alkylation at the α-position of Ethyl 3-amino-2,2-dimethylbutanoate via enolate formation is not possible due to the absence of α-protons. The presence of two methyl groups at this position prevents the formation of an enolate anion, which is a prerequisite for classical alkylation reactions with alkyl halides. Research on related systems, such as the N-alkylation of 2-amino-3-acylthiophenes, highlights that alkylation typically occurs at the nitrogen atom under mild conditions when the α-position is substituted.

Enolate Chemistry of Ethyl 3-amino-2,2-dimethylbutanoate Derivatives

The formation of an enolate from the parent ester is unfeasible. masterorganicchemistry.comyoutube.commasterorganicchemistry.com However, it is conceivable that derivatives of Ethyl 3-amino-2,2-dimethylbutanoate, where the amino group is transformed into a different functionality, could exhibit enolate-type reactivity under specific conditions. For enolate formation to occur from esters, a strong base is typically required to deprotonate the α-carbon. youtube.com The pKa of the α-proton in esters is generally around 25, making them less acidic than ketones. youtube.com The choice of base and reaction conditions is crucial to avoid side reactions such as saponification.

Stereoselective Reactions at the Alpha-Position

Given the achiral nature of Ethyl 3-amino-2,2-dimethylbutanoate and the inability to form an enolate at the C2 position, stereoselective reactions directly at this center are not applicable. Any stereoselectivity in reactions involving this molecule would have to be induced at other positions or through modification of the existing functional groups. For example, stereoselective reductions of related β-enamino esters have been shown to produce enantiopure β-amino esters.

Rearrangement Reactions and Migration Phenomena

Rearrangement reactions offer pathways to structurally diverse molecules from a common precursor. For substituted butanoates, various types of migrations are theoretically possible.

Investigation of 1,3-Migration in Substituted Butanoates

A 1,3-migration in a substituted butanoate would involve the movement of a substituent from one carbon to another across a two-atom bridge. While there is no specific literature detailing a 1,3-migration for Ethyl 3-amino-2,2-dimethylbutanoate, related sigmatropic rearrangements are well-documented in organic chemistry. For instance, the Overman rearrangement, a -sigmatropic rearrangement of allylic trichloroacetimidates, is used to synthesize allylic amines. acs.org Although mechanistically different, this illustrates the potential for rearrangement in amino-containing molecules. The study of 1,3-sigmatropic rearrangements often involves analyzing the orbital symmetry to predict whether the reaction is thermally or photochemically allowed and whether it proceeds via a suprafacial or antarafacial pathway.

Wittig Rearrangements and Related Sigmatropic Processes

The Wittig rearrangement is a powerful carbon-carbon bond-forming reaction that occurs via the rearrangement of an ether. While the classical Wittig reaction involves the conversion of aldehydes and ketones to alkenes, the Wittig rearrangement specifically refers to the nih.govacs.org or acs.orgrsc.org-sigmatropic rearrangement of an ether. For a substrate like Ethyl 3-amino-2,2-dimethylbutanoate, derivatization would be necessary to create a suitable precursor for a Wittig-type rearrangement.

The acs.orgrsc.org-Wittig rearrangement is a concerted, pericyclic process that transforms an allylic ether into a homoallylic alcohol with a high degree of stereocontrol. nih.gov This rearrangement proceeds through a five-membered, envelope-like transition state and is typically favored at low temperatures, while the competing nih.govacs.org-rearrangement, which involves a radical mechanism, can become more prominent at higher temperatures. nih.govorganic-chemistry.org

In the context of amino esters, tandem reactions involving Wittig rearrangements have been developed. For instance, a highly stereoselective synthesis of α-alkyl-α-hydroxy-β-amino esters has been achieved through a tandem acs.orgrsc.org-Wittig rearrangement followed by a Mannich reaction. nih.gov This approach highlights the potential for creating complex, stereochemically rich amino alcohol derivatives from precursors that could be conceptually related to Ethyl 3-amino-2,2-dimethylbutanoate.

Another relevant sigmatropic process is the Overman rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides, which can then be hydrolyzed to allylic amines. A thermal Overman rearrangement has been successfully applied to synthesize enantioenriched (E)-α-alkylidene-β-amino esters from chiral Morita−Baylis−Hillman esters. acs.org This reaction proceeds through a concerted pseudopericyclic transition state to yield the (E)-stereoisomer with high selectivity. acs.org

Furthermore, dearomative acs.orgrsc.org-sigmatropic rearrangements of ammonium ylides derived from amino acid esters have been shown to produce α-(ortho-vinylphenyl)amino acid esters. rsc.org This transformation demonstrates the versatility of sigmatropic rearrangements in modifying the core structure of amino acid derivatives.

Table 1: Examples of Sigmatropic Rearrangements in the Synthesis of Amino Ester Analogues

| Rearrangement Type | Substrate Class | Product Class | Key Features |

| acs.orgrsc.org-Wittig Rearrangement/Mannich | N-benzyl or N-Boc imines | syn-α-alkyl-α-hydroxy-β-amino esters | High diastereoselectivity. nih.gov |

| acs.orgrsc.org-Wittig Rearrangement/Mannich | N-Boc-2-(phenylsulfonyl)amines | anti-α-alkyl-α-hydroxy-β-amino esters | High diastereoselectivity. nih.gov |

| Thermal Overman Rearrangement | (Z)-β-branched Morita−Baylis−Hillman esters | (E)-α-alkylidene-β-amino esters | Concerted pseudopericyclic transition state, high (E)-stereoselectivity. acs.org |

| Dearomative acs.orgrsc.org-Sigmatropic Rearrangement | Amino acid ester-derived ammonium salts | α-(ortho-vinylphenyl)amino acid esters | Base-induced, followed by 1,4-elimination. rsc.org |

Catalytic Reactions Involving Ethyl 3-amino-2,2-dimethylbutanoate and Analogues

Catalytic methods offer efficient and selective routes for bond formation. The following sections discuss the potential for Ethyl 3-amino-2,2-dimethylbutanoate and its analogues to participate in transition metal-catalyzed and organocatalytic reactions.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a vast array of C-C bond-forming reactions. For a molecule like Ethyl 3-amino-2,2-dimethylbutanoate, the primary sites for transition metal-catalyzed cross-coupling would be the α-carbon, following deprotonation to form an enolate, or the nitrogen atom after appropriate derivatization.

Palladium-catalyzed cross-coupling reactions are particularly prevalent. For example, the α-arylation of ketones, a related transformation, can be efficiently achieved using palladium pincer catalysts with aryl bromides. rsc.org Conceptually, a similar α-functionalization of Ethyl 3-amino-2,2-dimethylbutanoate could be envisioned, although the steric hindrance from the gem-dimethyl group might pose a significant challenge.

The use of organobismuth reagents in transition-metal catalyzed C-C bond formation is another area of interest. nih.gov While specific applications with amino esters are not widely reported, the general utility of these reagents in coupling reactions suggests potential avenues for exploration.

Furthermore, transition metals like copper and silver have been shown to catalyze the cyclization of carbamates, leading to the formation of heterocyclic structures. epa.gov For instance, CuCl catalyzes the intramolecular addition of a nitrogen atom to a triple bond in O-propargyl carbamates to form 4-alkylidene-1,3-oxazolidin-2-ones. epa.gov Such strategies could be adapted to analogues of Ethyl 3-amino-2,2-dimethylbutanoate to construct novel heterocyclic systems.

Table 2: Selected Transition Metal-Catalyzed Reactions for C-C and C-N Bond Formation

| Catalyst/Metal | Substrate Type | Product Type | Reaction Description |

| Palladium Pincer Complex | Ketones and Aryl Bromides | α-Aryl Ketones | Cross-coupling reaction. rsc.org |

| Cobalt Complex with Bisphosphine Ligand | α,β-Unsaturated Ketones and Silylacetylenes | β-Alkynylketones | Conjugate addition. rsc.org |

| CuCl | O-propargyl Carbamates | 4-Alkylidene-1,3-oxazolidin-2-ones | Intramolecular aminocyclization. epa.gov |

| Ag+ | Allene Carbamates | 4-Vinyl-1,3-oxazolidin-2-ones | Intramolecular aminocyclization. epa.gov |

| Pd(PPh₃)₄ | Cyclic Carbamates and Isocyanates | Substituted 1,3-Oxazolidin-2-ones | Stereoselective coupling. epa.gov |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For Ethyl 3-amino-2,2-dimethylbutanoate, the amino group and the α-proton present potential handles for organocatalytic functionalization.

While specific organocatalytic reactions involving Ethyl 3-amino-2,2-dimethylbutanoate are not documented, the reactivity of analogous β-amino esters provides a framework for potential transformations. For example, the reaction of aromatic amines with ethyl 3-oxobutanoate can lead to either amides or, in the presence of an acid catalyst, ethyl β-arylaminocrotonates. researchgate.net This highlights the potential for the amino group in Ethyl 3-amino-2,2-dimethylbutanoate to act as a nucleophile in organocatalyzed conjugate addition reactions.

Furthermore, the generation of enolates from esters under organocatalytic conditions is a well-established strategy. A chiral organocatalyst could potentially mediate the enantioselective alkylation or aldol (B89426) reaction of the enolate derived from Ethyl 3-amino-2,2-dimethylbutanoate, although the steric bulk of the gem-dimethyl group would likely influence the reactivity and stereoselectivity.

The development of tandem reactions, such as the Wittig rearrangement/Mannich reaction sequence mentioned earlier, often relies on principles that can be extended to organocatalysis. nih.gov The strategic use of chiral organocatalysts could potentially control the stereochemical outcome of such tandem processes involving analogues of Ethyl 3-amino-2,2-dimethylbutanoate.

Advanced Applications of Ethyl 3 Amino 2,2 Dimethylbutanoate in Complex Molecule Synthesis

Building Block for Heterocyclic Systems

The dual functionality of an amine and an ester makes beta-amino esters versatile precursors for a variety of heterocyclic compounds through condensation and cyclization reactions. The specific utility of Ethyl 3-amino-2,2-dimethylbutanoate is influenced by the steric hindrance from its quaternary carbon.

Synthesis of Pyrazoles and Isoxazoles via Condensation Reactions

The synthesis of pyrazole (B372694) and isoxazole (B147169) rings typically involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or hydroxylamine (B1172632), respectively. youtube.com While Ethyl 3-amino-2,2-dimethylbutanoate is not a direct 1,3-dicarbonyl equivalent, its enamine tautomer, Ethyl 3-amino-2,2-dimethylbut-3-enoate, or related β-enamino esters can serve as effective precursors. nih.gov The reaction of β-enamino esters with substituted hydrazines can afford pyrazolone (B3327878) derivatives. nih.gov

For isoxazole synthesis, a common route involves the [3+2] cycloaddition of a nitrile oxide with an alkene or alkyne. nih.gov β-Ketonitriles can react with hydroxylamine to yield 3-aminoisoxazoles. nih.gov Although direct application of Ethyl 3-amino-2,2-dimethylbutanoate in these specific syntheses is not extensively documented, its functional groups offer potential for analogous transformations. For instance, the primary amine could be used to construct a larger molecule which then undergoes cyclization to form the desired heterocycle. The Claisen isoxazole synthesis, which uses β-keto esters and hydroxylamine, demonstrates the utility of related substrates in forming these rings. youtube.com

Table 1: Common Reagents in Pyrazole and Isoxazole Synthesis

| Heterocycle | Typical Precursor 1 | Typical Precursor 2 | Reference |

| Pyrazole | Hydrazine (or derivative) | 1,3-Diketone / β-Keto ester | youtube.com |

| Pyrazole | Hydrazine (or derivative) | β-Enamino ester | nih.gov |

| Isoxazole | Hydroxylamine | 1,3-Diketone / β-Keto ester | youtube.com |

| Isoxazole | Hydroxylamine | β-Ketonitrile | nih.gov |

| Isoxazole | Nitrile Oxide | Alkyne / Alkene | nih.gov |

Application in the Synthesis of Thiophene (B33073) Derivatives

The synthesis of thiophene derivatives is often achieved through well-established methods like the Gewald reaction, which involves the condensation of a carbonyl compound, an active methylene-containing compound (like a nitrile), and elemental sulfur. Other modern approaches utilize metal-catalyzed cross-coupling and cyclization reactions. nih.gov The structural characteristics of Ethyl 3-amino-2,2-dimethylbutanoate, specifically the lack of an activated methylene (B1212753) group adjacent to a nitrile, make it an unsuitable substrate for the classical Gewald reaction. Current literature on thiophene synthesis does not describe a role for this particular beta-amino ester as a key precursor.

Precursor to Stereodefined Amino Acid Derivatives and Peptidomimetics

The true value of Ethyl 3-amino-2,2-dimethylbutanoate lies in its identity as a structurally unique amino acid derivative. Its stereochemistry and steric bulk are key features that are exploited in the fields of medicinal chemistry and materials science.

Synthesis of Unnatural Alpha-Amino Acid Derivatives

A critical distinction must be made regarding the classification of this compound. Ethyl 3-amino-2,2-dimethylbutanoate is a β-amino acid ester, meaning the amino group is on the third carbon relative to the carbonyl group. This is fundamentally different from an α-amino acid, where the amino group is on the second carbon. Consequently, it is a direct precursor to other unnatural β-amino acid derivatives, not α-amino acids, which would require complex homologation or rearrangement reactions. organic-chemistry.orgresearchgate.net

Its structural isomer, Ethyl 2-amino-3,3-dimethylbutanoate (the ethyl ester of L-tert-Leucine), is an α-amino acid. nih.gov Ethyl 3-amino-2,2-dimethylbutanoate serves as a valuable starting material for creating a variety of β-amino acids and their derivatives, which are important components of pharmacologically active molecules and β-peptides. hilarispublisher.com The ester can be hydrolyzed to the free carboxylic acid, and the amine can be derivatized, allowing for its incorporation into larger, more complex structures.

Table 2: Comparison of Ethyl 3-amino-2,2-dimethylbutanoate and its α-Amino Isomer

| Feature | Ethyl 3-amino-2,2-dimethylbutanoate | Ethyl (S)-2-amino-3,3-dimethylbutanoate |

| IUPAC Name | ethyl 3-amino-2,2-dimethylbutanoate | ethyl (2S)-2-amino-3,3-dimethylbutanoate |

| Classification | β-Amino acid ester | α-Amino acid ester (L-tert-Leucine derivative) |

| Structure | NH₂-CH₂-C(CH₃)₂-COOEt | (CH₃)₃C-CH(NH₂)-COOEt |

| Key Feature | gem-dimethyl group at C2 | tert-butyl group at C3 |

| Synthetic Use | Precursor to unnatural β-amino acids; building block for β-peptides | Precursor to unnatural α-amino acids; incorporation into α-peptides |

Role as a Chiral Building Block in Peptide Chemistry

The incorporation of β-amino acids into peptides creates peptidomimetics with properties distinct from their natural α-peptide counterparts. These β-peptides often exhibit enhanced stability against enzymatic degradation by proteases and can fold into unique, stable secondary structures like helices and sheets. hilarispublisher.comrsc.org

Ethyl 3-amino-2,2-dimethylbutanoate, particularly its chiral forms, is a valuable building block in this context. The sterically demanding gem-dimethyl group provides significant conformational constraint. When incorporated into a peptide backbone, this unit restricts the rotational freedom around nearby bonds, influencing the peptide to adopt a specific, predictable conformation. nih.govnih.gov This is a powerful tool in rational drug design, where precise control over molecular shape is crucial for binding to biological targets. The challenges associated with coupling sterically hindered amino acids are well-known, and specialized methods are often required to incorporate them efficiently into a peptide chain. acs.orgnih.govthieme.de The use of conformationally constrained building blocks like this one is a key strategy in modern medicinal chemistry to create potent and selective therapeutic agents. nih.govmdpi.com

Intermediate in Bioactive Molecule Synthesis

The utility of the amino-dimethylbutanoate framework is prominently demonstrated in its role as a precursor to a variety of bioactive molecules. The steric bulk of the gem-dimethyl group can impart specific conformational constraints and stereochemical control in synthetic pathways, making these compounds particularly useful as intermediates.

Analogous Compounds as Precursors for Bioactive Molecules

While direct applications of ethyl 3-amino-2,2-dimethylbutanoate are specialized, closely related analogous compounds are well-documented as critical intermediates in the production of widely used bioactive agents. A primary example is the use of 2-amino-2,3-dimethylbutanamide, an amide analog of the core amino acid structure. This compound is a common intermediate in the industrial synthesis of imidazolinone herbicides. nih.govgoogle.com These herbicides are known for their high efficiency and broad-spectrum activity.

The synthesis involves the reaction of 2-amino-2,3-dimethylbutyramide (B41022) with substituted carboxylic acids, such as 2,3-pyridinedicarboxylic anhydride (B1165640) or 2,3-quinolinedicarboxylic anhydride, to construct the final herbicidal molecules. nih.govepo.org The process highlights how the specific "2-amino-2,3-dimethylbutane" core is essential for the final biological activity of these potent agrochemicals.

Table 1: Bioactive Herbicides from Analogous Precursors

| Analogous Precursor | Resulting Bioactive Molecule (Herbicide) | Reference |

|---|---|---|

| 2-Amino-2,3-dimethylbutanamide | Imazethapyr | google.com |

| 2-Amino-2,3-dimethylbutanamide | Imazaquin | google.com |

| 2-Amino-2,3-dimethylbutanamide | Imazamox | google.com |

Contribution to Drug Synthesis Intermediates and Active Pharmaceutical Ingredients (APIs)

The rigid and sterically hindered nature of the amino-dimethylbutanoate scaffold is highly valued in pharmaceutical chemistry. The parent amino acid of the 2-amino isomer, L-tert-Leucine, is an important non-natural amino acid frequently used as a template to induce asymmetry in synthesis, leading to products with high stereoselectivity. nih.gov This property is critical in the development of chiral drugs, where often only one enantiomer is therapeutically active.

This principle is illustrated in the synthesis of the oral anticoagulant, dabigatran (B194492) etexilate. While not using the exact title compound, the synthesis relies on a structurally related intermediate, ethyl 3-(pyridin-2-ylamino)propanoate, which serves as a key building block for this important API. google.com Patents related to the synthesis of dabigatran etexilate disclose the use of various complex intermediates that incorporate the ethyl 3-amino-propanoate substructure, underscoring the importance of this chemical class in constructing the final drug molecule. justia.com

Table 2: Related Intermediates in API Synthesis

| Related Intermediate | Final Active Pharmaceutical Ingredient (API) | Reference |

|---|---|---|

| Ethyl 3-(pyridin-2-ylamino)propanoate | Dabigatran Etexilate | google.com |

| Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate | Dabigatran Etexilate | justia.com |

Role in Natural Product Total and Semi-Synthesis

The construction of natural products, often characterized by immense structural complexity and precise stereochemistry, requires synthetic tools that can reliably control the formation of chiral centers. Amino acid derivatives with significant steric bulk are frequently employed for this purpose.

Strategic Use in Constructing Natural Product Scaffolds

The strategic value of the amino-dimethylbutanoate core is evident in its use as a chiral auxiliary. The 2-amino analog, L-tert-Leucine, can be used to prepare a tert-leucine-derived N-acetylthiazolidinethione auxiliary. sigmaaldrich.com A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of one or more reactions. After establishing the desired chirality in the target molecule, the auxiliary is cleaved and can often be recovered for reuse.

This specific auxiliary, derived from L-tert-Leucine, provides exceptionally high levels of diastereoselection in critical carbon-carbon bond-forming reactions, such as acetate (B1210297) aldol (B89426) additions with various aldehydes. sigmaaldrich.com Such reactions are fundamental steps in the assembly of the complex carbon skeletons (scaffolds) that form the core of many natural products. By using the steric influence of the tert-butyl group, chemists can build specific three-dimensional structures with high fidelity, a crucial requirement in the total synthesis of complex bioactive natural products.

Compound List

Spectroscopic and Structural Characterization Methodologies in Research on Ethyl 3 Amino 2,2 Dimethylbutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Advanced 1H and 13C NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary methods for characterizing Ethyl 3-amino-2,2-dimethylbutanoate. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Based on the structure of Ethyl 3-amino-2,2-dimethylbutanoate, a predictable pattern of signals is expected. The symmetry in the 2,2-dimethylbutane (B166423) core simplifies the spectra, making the two methyl groups at the C2 position chemically equivalent. docbrown.infodocbrown.info

¹H NMR: The spectrum would display distinct signals for the ethyl ester protons (a triplet for the -CH₃ and a quartet for the -OCH₂-), a singlet for the six equivalent protons of the gem-dimethyl groups, and a singlet for the aminomethylene (-CH₂-NH₂) protons. The amino group protons (-NH₂) may appear as a broad singlet.

¹³C NMR: The spectrum provides direct evidence of the unique carbon environments. docbrown.info Expected signals include those for the ethyl group carbons, the quaternary carbon at the C2 position, the equivalent gem-dimethyl carbons, the aminomethylene carbon (C3), and the carbonyl carbon of the ester group.

The following table summarizes the anticipated NMR chemical shifts.

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Structural Fragment |

| Ethyl -CH₃ | ~1.2 (triplet) | ~14 | -O-CH₂-CH₃ |

| Ethyl -OCH₂- | ~4.1 (quartet) | ~60 | -O-CH₂ -CH₃ |

| gem-Dimethyl (CH₃)₂ | ~1.1 (singlet) | ~25 | -C(CH₃ )₂ |

| Quaternary C2 | No proton signal | ~45 | -C (CH₃)₂ |

| Methylene (B1212753) C3 | ~2.8 (singlet) | ~50 | -CH₂ -NH₂ |

| Amino -NH₂ | Variable (broad singlet) | No carbon signal | -CH₂-NH₂ |

| Carbonyl C=O | No proton signal | ~175 | -C (=O)O- |

Note: Predicted values are estimates. Actual experimental values may vary based on solvent and other conditions.

2D NMR Methods for Connectivity and Stereochemical Assignment

To confirm the atomic connectivity proposed by 1D NMR, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY experiments establish proton-proton (¹H-¹H) coupling networks. For Ethyl 3-amino-2,2-dimethylbutanoate, a key correlation would be observed between the ethyl group's methylene protons (-OCH₂-) and methyl protons (-CH₃), confirming the ethyl ester moiety.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for unambiguous assignment of each protonated carbon signal.

HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. st-andrews.ac.uk This technique is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the gem-dimethyl protons to the quaternary carbon (C2), the methylene carbon (C3), and the carbonyl carbon (C1), definitively establishing the core structure of the molecule. st-andrews.ac.uk

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For Ethyl 3-amino-2,2-dimethylbutanoate (C₇H₁₅NO₂), the theoretical monoisotopic mass is 145.11028 Da. nih.gov HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million, confirming the molecular formula and distinguishing it from other potential isomers.

| Parameter | Value | Source |

| Molecular Formula | C₇H₁₅NO₂ | nih.gov |

| Theoretical Exact Mass | 145.110278721 Da | nih.gov |

| Nominal Mass | 145 g/mol | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the synthesis of Ethyl 3-amino-2,2-dimethylbutanoate, GC-MS serves as an effective tool for reaction monitoring. nih.govnih.gov By taking aliquots from the reaction mixture over time, researchers can separate the starting materials, intermediates, and the final product. The mass spectrometer then provides a mass spectrum for each component, allowing for their identification and the assessment of reaction completion and purity.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique is the definitive method for determining bond lengths, bond angles, and the absolute configuration of chiral centers.

A crystallographic study would yield data including:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the repeating unit in the crystal. researchgate.net

Atomic Coordinates: The precise position of every non-hydrogen atom in the unit cell.

Conformation: The exact solid-state conformation, including the torsion angles of the molecule's backbone.

Intermolecular Interactions: Details of hydrogen bonding (e.g., involving the amino group) and other non-covalent interactions that stabilize the crystal packing. nih.gov

For chiral derivatives of this compound, such as the (R) or (S) enantiomers, X-ray crystallography is the gold standard for unambiguously determining the absolute configuration. sigmaaldrich.comfluorochem.co.uk

Spectroscopic and Structural Characterization of Ethyl 3-amino-2,2-dimethylbutanoate and Its Derivatives

The elucidation of the molecular structure and the identification of functional groups are fundamental aspects of chemical research. In the study of ethyl 3-amino-2,2-dimethylbutanoate and its related compounds, spectroscopic and diffraction techniques play a pivotal role. This article focuses on the application of single-crystal X-ray diffraction and infrared spectroscopy in the characterization of these molecules.

The process involves irradiating a single crystal of a derivative compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays create a unique pattern of spots, the intensities and positions of which are used to construct an electron density map of the crystal. From this map, the precise positions of the individual atoms can be determined, leading to a detailed molecular structure. For instance, the analysis of a crystalline derivative would reveal the exact bond lengths of the C-N, C=O, and C-O bonds, as well as the torsional angles that define the molecule's shape. This information is crucial for understanding the steric and electronic effects of the dimethylbutanoate framework.

Infrared (IR) spectroscopy is a widely used technique for identifying the functional groups present in a molecule. libretexts.org It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹), where characteristic peaks indicate the presence of specific functional groups. docbrown.infodocbrown.info

For ethyl 3-amino-2,2-dimethylbutanoate, the IR spectrum would exhibit several key absorption bands that confirm its structure. The presence of the primary amine (-NH₂) group is typically indicated by two bands in the region of 3400-3300 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.org A strong absorption band characteristic of the ester carbonyl (C=O) group is expected to appear around 1750-1735 cm⁻¹. docbrown.info Furthermore, the C-O stretching vibrations of the ester group will produce a significant peak in the 1250-1230 cm⁻¹ region. docbrown.info The C-H stretching vibrations of the alkyl groups (methyl and ethyl) would be observed in the 3000-2850 cm⁻¹ range. libretexts.org

The fingerprint region of the IR spectrum, typically from 1500 cm⁻¹ to 400 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule as a whole. docbrown.infodocbrown.info This region is particularly useful for distinguishing between isomers and confirming the identity of a compound by comparing its spectrum to a reference.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (Primary Amine) | 3400 - 3300 (two bands) |

| C-H Stretch (Alkyl) | 3000 - 2850 |

| C=O Stretch (Ester) | 1750 - 1735 |

| C-O Stretch (Ester) | 1250 - 1230 |

Computational and Theoretical Chemistry Investigations of Ethyl 3 Amino 2,2 Dimethylbutanoate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular properties, reaction energies, and activation barriers, offering deep insights into a molecule's stability and chemical behavior.

While specific DFT studies detailing the reaction mechanisms for Ethyl 3-amino-2,2-dimethylbutanoate are not extensively documented in publicly available literature, the methodology is well-suited for such analysis. DFT calculations could be employed to elucidate the pathways of its synthesis or degradation. For instance, a plausible synthesis route is the reductive amination of a corresponding keto-ester.

DFT would be used to model this process by:

Mapping the Potential Energy Surface: Calculating the energy of the system as the reactants (the keto-ester, ammonia, and a reducing agent) transform into the product (Ethyl 3-amino-2,2-dimethylbutanoate).

Identifying Intermediates: Locating stable, intermediate structures that form during the reaction, such as an imine intermediate.

Locating Transition States: Identifying the highest energy point along the reaction coordinate between reactants and products. The structure at this point is the transition state, and its energy determines the activation energy and, consequently, the reaction rate.

These calculations would reveal the most energetically favorable pathway, providing a step-by-step atomic-level view of the chemical transformation.

Molecules with rotatable bonds, like Ethyl 3-amino-2,2-dimethylbutanoate, can exist in various spatial arrangements known as conformers. DFT is used to perform conformational analysis by systematically rotating the key dihedral angles (e.g., around the C-C and C-N bonds) and calculating the relative energy of each resulting structure.

The following table illustrates the type of data that would be generated from such a DFT conformational analysis, showing hypothetical relative energies for different conformers.

| Conformer ID | Dihedral Angle 1 (O=C-C-C) | Dihedral Angle 2 (C-C-C-N) | Relative Energy (kcal/mol) |

| Conf-1 | 180° (anti) | 60° (gauche) | 0.00 (Global Minimum) |

| Conf-2 | 180° (anti) | 180° (anti) | 1.25 |

| Conf-3 | 60° (gauche) | 60° (gauche) | 2.50 |

| Conf-4 | 60° (gauche) | 180° (anti) | 3.10 |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While DFT provides high accuracy for electronic properties, it is computationally expensive. Molecular Mechanics (MM) and Molecular Dynamics (MD) offer a more efficient, classical mechanics-based approach to simulate the movement and interaction of larger systems over time.

Molecular Mechanics force fields can rapidly assess the energies of thousands of potential conformations, allowing for a broad exploration of the molecule's conformational space. This is often a preliminary step before more accurate DFT calculations are performed on the most promising low-energy structures.

Molecular Dynamics (MD) simulations extend this by simulating the atomic motions of the molecule over time (from nanoseconds to microseconds). This provides a dynamic view of its flexibility and conformational preferences in different environments, such as in a solvent.

Furthermore, if Ethyl 3-amino-2,2-dimethylbutanoate were to be investigated as a potential ligand for a biological target like an enzyme or receptor, MD simulations would be critical. google.com The process would involve:

Docking: Placing the molecule into the binding site of the target protein using a docking algorithm.

MD Simulation: Running a simulation of the entire protein-ligand complex, typically in a water environment.

Binding Free Energy Calculation: Analyzing the simulation trajectory to calculate the strength of the interaction, which predicts how tightly the ligand binds to its target. google.com

These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand in the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics are fields that use computational methods to correlate a molecule's structure with its physical, chemical, or biological activity. This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure.

For Ethyl 3-amino-2,2-dimethylbutanoate, various descriptors can be computed to build a cheminformatics profile. These descriptors can then be used in QSAR models to predict properties like solubility, toxicity, or binding affinity without direct measurement, based on models trained on other compounds with known activities.

The table below presents a selection of computationally derived cheminformatics descriptors for Ethyl 3-amino-2,2-dimethylbutanoate.

| Descriptor | Value | Description |

| Molecular Formula | C₇H₁₅NO₂ | The elemental composition of the molecule. |

| Molecular Weight | 145.20 g/mol | The mass of one mole of the substance. |

| XLogP3-AA | 0.4 | A computed measure of the molecule's hydrophobicity (octanol-water partition coefficient). |

| Topological Polar Surface Area (TPSA) | 52.3 Ų | The surface area of polar atoms (N, O), which correlates with a molecule's ability to cross cell membranes. |

| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds, indicating potential to donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 3 | The number of N or O atoms, indicating potential to accept hydrogen bonds. |

| Rotatable Bond Count | 4 | The number of bonds that allow free rotation, indicating molecular flexibility. |

Future Research Directions and Emerging Perspectives for Ethyl 3 Amino 2,2 Dimethylbutanoate

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of β-amino esters, such as Ethyl 3-amino-2,2-dimethylbutanoate, is a cornerstone of organic chemistry, with continuous efforts to develop more efficient and selective methods. researchgate.net Traditional routes often involve multi-step sequences or the use of hazardous reagents. illinois.edu Future research is poised to overcome these limitations through the exploration of innovative synthetic strategies and advanced catalytic systems.

A significant area of development is the use of biocatalysts, such as lipases, which offer high selectivity under mild, environmentally friendly conditions. mdpi.comresearchgate.net For instance, lipase-catalyzed Michael addition of amines to acrylates has been shown to be an effective method for producing β-amino acid esters in a continuous-flow microreactor, offering short residence times and the use of green solvents like methanol (B129727). mdpi.com Lipase (B570770) PSIM from Burkholderia cepacia has demonstrated excellent enantioselectivity in the hydrolysis of racemic β-amino carboxylic ester hydrochlorides, yielding enantiomerically pure amino esters and acids. mdpi.com The application of these enzymatic methods to the synthesis of Ethyl 3-amino-2,2-dimethylbutanoate could provide access to its individual enantiomers, which is crucial for pharmaceutical applications.

Transition-metal catalysis also presents a fertile ground for new synthetic routes. mdpi.com While methods like palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines have been developed for β-amino acid synthesis, the direct asymmetric synthesis and the creation of β2-substituted amino acids remain challenging. illinois.eduacs.org Future work could focus on developing novel nickel-based catalytic systems for the carbonylation of appropriately substituted aziridines or other precursors to afford Ethyl 3-amino-2,2-dimethylbutanoate with high regioselectivity and functional group tolerance. acs.org Furthermore, the use of diarylborinic acid esters as catalysts in Mannich-type reactions of secondary amines, aldehydes, and ketene (B1206846) silyl (B83357) acetals offers a selective route to β-amino esters, avoiding the formation of β-hydroxy ester byproducts. organic-chemistry.org

| Catalytic System | Reaction Type | Potential Advantages for Ethyl 3-amino-2,2-dimethylbutanoate Synthesis |

| Lipases (e.g., Lipozyme TL IM, Lipase PSIM) | Michael Addition, Hydrolysis | High enantioselectivity, mild reaction conditions, green solvents. mdpi.commdpi.com |

| Nickel Catalysts | Carbonylation of Aziridines | Access to β-amino ketones as precursors, good functional group tolerance. acs.org |

| Diarylborinic Acid Esters | Mannich-type Reaction | High selectivity, avoidance of side products. organic-chemistry.org |

| Palladium Catalysts | Aminocarbonylation of Alkenes | Direct functionalization of simple starting materials. illinois.edu |

Advanced Applications in Medicinal Chemistry and Materials Science

The unique structural motif of Ethyl 3-amino-2,2-dimethylbutanoate makes it a promising scaffold for the development of novel molecules in medicinal chemistry and materials science. While specific biological activities of this exact compound are not extensively documented, related β-amino esters and their derivatives have shown a wide range of pharmacological properties. ontosight.ai

In medicinal chemistry, β-amino acids and their esters are crucial components of various biologically active molecules, including pharmaceuticals. acs.org The incorporation of the 2,2-dimethylbutanoate moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, potentially enhancing its efficacy or metabolic stability. Future research should focus on synthesizing libraries of compounds derived from Ethyl 3-amino-2,2-dimethylbutanoate and screening them for various biological activities, such as anticancer, anti-inflammatory, or neuroprotective effects. ontosight.ai The amino group can serve as a handle for further functionalization, allowing for the creation of diverse molecular architectures.

In the realm of materials science, poly(β-amino ester)s (PβAEs) are an important class of biodegradable polymers with applications in drug delivery and gene therapy. rsc.org These polymers are typically synthesized through the Michael addition polymerization of diacrylates and amines. rsc.org Ethyl 3-amino-2,2-dimethylbutanoate, with its primary amino group, could potentially be used as a chain-terminating agent or, if modified to a diamine, as a monomer in the synthesis of novel PβAEs. The bulky 2,2-dimethyl group would likely impart unique physical properties to the resulting polymers, such as altered degradation rates and drug release profiles. Future investigations could explore the synthesis and characterization of such polymers and evaluate their potential in controlled-release drug delivery systems. rsc.org

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

For the synthesis of Ethyl 3-amino-2,2-dimethylbutanoate, ML models could be trained on existing data for β-amino ester synthesis to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for a given synthetic route. saiwa.ai This predictive capability can significantly reduce the number of experiments required, saving time and resources. rjptonline.org Techniques like active learning can be employed to strategically select the most informative experiments to perform, rapidly improving the model's predictive power, especially in low-data situations. nih.govsaiwa.ai

Furthermore, forward reaction prediction models can be used to explore novel synthetic pathways that may not be immediately obvious to a human chemist. saiwa.ai By inputting potential reactants and reagents, these models can predict the likely products, helping to identify new and efficient routes to Ethyl 3-amino-2,2-dimethylbutanoate. The integration of AI and ML with automated synthesis platforms could ultimately lead to a closed-loop system where the AI designs, predicts, and optimizes a synthesis, which is then carried out by a robotic system.

| AI/ML Application | Description | Potential Impact on Ethyl 3-amino-2,2-dimethylbutanoate Research |

| Reaction Outcome Prediction | ML models trained on reaction data to predict yield, selectivity, etc. nih.gov | Optimization of existing synthetic routes and reduction of experimental effort. rjptonline.org |

| Forward Reaction Prediction | AI algorithms predict the products of a given set of reactants and reagents. saiwa.ai | Discovery of novel and more efficient synthetic pathways. |

| Active Learning | Strategically selects experiments to maximize information gain for the ML model. nih.govsaiwa.ai | Accelerates the development of new synthetic methods with minimal experimentation. |

| Automated Synthesis | Integration of AI-driven prediction with robotic platforms for hands-off synthesis. | Enables high-throughput screening of reaction conditions and rapid process optimization. |

Development of Sustainable and Environmentally Benign Chemical Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes, aiming to minimize environmental impact and enhance safety. mdpi.com The synthesis of Ethyl 3-amino-2,2-dimethylbutanoate provides several opportunities for the implementation of more sustainable practices.

As mentioned earlier, enzymatic catalysis offers a green alternative to traditional chemical methods, often operating in aqueous media or green solvents at mild temperatures and pressures. mdpi.comresearchgate.net The use of lipases for the synthesis of β-amino esters is a prime example of this approach. mdpi.com Future research should continue to explore and optimize these biocatalytic routes, potentially through enzyme engineering to enhance stability and activity for the specific substrate, Ethyl 3-amino-2,2-dimethylbutanoate.

Another avenue for sustainable synthesis is the use of continuous-flow microreactors. mdpi.com These systems offer several advantages over batch processing, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for easier scale-up. The lipase-catalyzed synthesis of β-amino acid esters has already been successfully demonstrated in a continuous-flow system, highlighting the potential for this technology to be applied to the production of Ethyl 3-amino-2,2-dimethylbutanoate. mdpi.com

Furthermore, the development of syntheses that utilize renewable starting materials and minimize the generation of waste is a key goal of green chemistry. Research into one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can reduce the need for purification of intermediates and minimize solvent usage. cambridge.org For example, a one-pot synthesis of N-alkyl-β-amino esters from dendrimeric intermediates has been reported, showcasing a novel and efficient approach. cambridge.org Exploring similar strategies for Ethyl 3-amino-2,2-dimethylbutanoate could lead to more atom-economical and environmentally friendly production methods.

Q & A

Q. What are the optimized synthetic protocols for Ethyl 3-amino-2,2-dimethylbutanoate, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or esterification under controlled conditions. For example, a related compound, Methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride, was synthesized using THF as a solvent, 60°C reaction temperature, and 27-hour stirring under nitrogen, achieving high purity after C18 reverse-phase chromatography . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.

- Purification : C18 columns with acetonitrile/water gradients resolve impurities effectively.

- Acid treatment : Hydrochloric acid quenches reactions and stabilizes the product as a hydrochloride salt .

Q. What analytical techniques are critical for confirming the structural integrity and stereochemical configuration of Ethyl 3-amino-2,2-dimethylbutanoate?

Essential methods include:

- 1H-NMR : Assign peaks for methyl groups (δ ~1.02 ppm) and ester moieties (δ ~3.79 ppm) to confirm substitution patterns .

- LCMS/HPLC : Validate molecular weight (e.g., [M+H]+ ions) and retention times under gradient elution .

- Chiral chromatography : Resolve enantiomers using chiral stationary phases, as stereochemical purity directly impacts pharmacological activity .

Q. How does stereochemical purity influence the biological interactions of Ethyl 3-amino-2,2-dimethylbutanoate?

The (S)-enantiomer of structurally related esters shows enhanced binding to biological targets due to spatial compatibility with enzyme active sites. For example, (S)-Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride exhibits stereospecific interactions in enzyme inhibition assays, emphasizing the need for enantioselective synthesis .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data for Ethyl 3-amino-2,2-dimethylbutanoate?

Discrepancies in fluorescence or UV-Vis spectra can arise from solvent relaxation or charge-transfer states. For ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate (EAADCy), time-resolved fluorescence revealed dual emission bands from localized excited (LE) and intramolecular charge-transfer (ICT) states. Pairing experimental Stokes shift measurements with semiempirical quantum calculations (e.g., TD-DFT) reconciles data by modeling solvent-polarity effects .

Q. What methodologies are employed to investigate the photophysical behavior of Ethyl 3-amino-2,2-dimethylbutanoate derivatives?

Advanced approaches include:

- Steady-state fluorescence : Measure excitation wavelength-dependent intensity ratios to identify LE/ICT contributions .

- Time-resolved spectroscopy : Quantify dynamic Stokes shifts to probe solvent relaxation timescales (~100 ps to ns) .

- Quantum-chemical modeling : Calculate transition dipole moments (e.g., ) to validate experimental absorption bands .

Q. How can solvent effects on the stability and reactivity of Ethyl 3-amino-2,2-dimethylbutanoate be systematically evaluated?